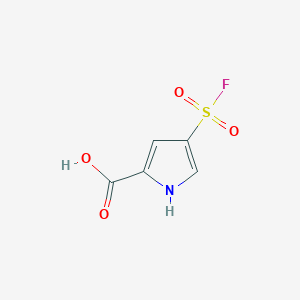

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGFVGUPVFBXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-52-3 | |

| Record name | 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the SuFEx Potential of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Part 1: Executive Summary & Core Directive

The "Sleeping Beauty" of Heterocyclic Linkers

In the expanding toolkit of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (hereafter referred to as 4-FSP ) represents a distinct class of "latent" bifunctional linchpins. Unlike the hyper-reactive ethenesulfonyl fluoride (ESF) or the ubiquitous benzenesulfonyl fluorides, 4-FSP offers a tunable electronic profile governed by the pyrrole core.

This guide moves beyond basic structure descriptions to operationalize 4-FSP as a modular scaffold for Targeted Covalent Inhibitors (TCIs) and PROTAC linkers . The molecule features two orthogonal reactive centers:

-

C2-Carboxylic Acid: A standard handle for amide coupling to ligand scaffolds.

-

C4-Sulfonyl Fluoride: A redox-stable, distinctively "click-ready" warhead that remains inert until activated by specific protein microenvironments or silyl-ether catalysts.

The following sections detail the electronic rationale, synthetic workflows, and validated protocols required to deploy 4-FSP in high-stakes drug development campaigns.

Part 2: Molecular Architecture & Reactivity Profile

The Electronic Push-Pull System

To use 4-FSP effectively, one must understand the electronic tug-of-war within the pyrrole ring.

-

The Pyrrole Effect (Donor): The pyrrole nitrogen lone pair participates in aromaticity, increasing electron density at the C4 position. In theory, this renders the sulfur atom of the C4-SO₂F group less electrophilic than its benzene counterparts. This is a feature, not a bug—it grants 4-FSP superior stability in plasma and aqueous buffers.

-

The Carboxyl Effect (Acceptor): The C2-carboxylic acid (and subsequent amides) is electron-withdrawing. It counteracts the nitrogen donation, "priming" the C4-sulfonyl fluoride for reaction without making it indiscriminately reactive.

Table 1: Comparative Reactivity Profile of SuFEx Warheads

| Warhead Type | Electrophilicity ( | Hydrolytic Stability | Primary Target Residues | Recommended Use Case |

| Aliphatic-SO₂F | High | Low | Cys, Lys, His | Rapid labeling, promiscuous |

| Benzene-SO₂F | Moderate | High | Tyr, Lys, His | General covalent probes |

| Pyrrole-SO₂F (4-FSP) | Tunable (Low-Mod) | Very High | Tyr (via activation) | Context-specific TCIs, PROTACs |

| Fluorosulfate (-OSO₂F) | Low | Very High | Tyr, Lys | Late-stage functionalization |

Orthogonal Functionalization Strategy

The primary workflow involves "installing" the ligand first via the carboxyl group, leaving the SuFEx handle intact.

Figure 1: The orthogonal functionalization workflow ensures the SuFEx warhead survives the initial ligand attachment.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Ligand Attachment (Amide Coupling)

Objective: Attach a targeting ligand (amine-bearing) to the C2-COOH without hydrolyzing the C4-SO₂F.

Reagents:

-

4-FSP (1.0 equiv)

-

Target Amine (R-NH₂, 1.1 equiv)

-

HATU (1.2 equiv) - Chosen for high efficiency to minimize reaction time.

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

-

Dissolution: Dissolve 4-FSP in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA followed by HATU. Stir at 0°C for 10 minutes.

-

Checkpoint: The solution should turn slightly yellow. Avoid prolonged activation times to prevent potential nucleophilic attack on the SO₂F by the HOBt/At byproduct, although this is rare.

-

-

Coupling: Add the Target Amine dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench & Workup: Dilute with EtOAc, wash with 0.5 M HCl (cold) to remove excess amine/HATU, then brine.

-

Critical Note: Do not use strong basic washes (1M NaOH) as this may prematurely hydrolyze the SO₂F.

-

-

Validation: Analyze via LC-MS. Look for the parent mass [M+H]⁺.[1] The SO₂F group has a distinct isotopic pattern and does not ionize well itself, but the amide will.

-

Integrity Check: Verify no [M-F+OH] peaks (hydrolysis product).

-

Protocol B: SuFEx-Based Protein Labeling

Objective: Covalent modification of a target protein (e.g., a kinase or protease) using the synthesized probe.[2]

Mechanism: The SuFEx reaction with Tyrosine (Tyr) or Lysine (Lys) is often "gated."[3] It requires either:

-

Proximity: The ligand binds, placing the SO₂F near a nucleophile.[3]

-

Catalysis: The microenvironment (e.g., an oxyanion hole) stabilizes the transition state.

Reagents:

-

Protein Target (1–10 µM in PBS, pH 7.4)

-

4-FSP Probe (10–100 µM)

-

Optional: TFE (Trifluoroethanol) as a cosolvent to boost reactivity if "sleeping" too deeply.

Step-by-Step:

-

Incubation: Mix Protein and Probe (1:10 ratio) in PBS. Incubate at 37°C.

-

Time-Course: Take aliquots at 1h, 4h, and 24h.

-

Analysis (Intact Protein MS):

-

Inject on Q-TOF or Orbitrap.

-

Success Criteria: Observe a mass shift of +Probe MW minus HF (approx -20 Da) .

-

Note: Unlike sulfonyl chlorides, you will not see non-specific labeling of surface residues unless the concentration is excessively high (>500 µM).

-

-

Peptide Mapping: Digest with Trypsin and sequence to identify the specific residue modified.

Part 4: Mechanistic Visualization

The following diagram illustrates the "Activation-Collision" mechanism essential for SuFEx on the pyrrole core.

Figure 2: The reaction requires binding-induced proximity to overcome the inherent stability of the pyrrole-sulfonyl fluoride bond.

Part 5: Safety & Stability Considerations

-

Hydrolytic Stability: 4-FSP derivatives are generally stable in PBS (pH 7.4) for >48 hours. However, avoid storage in DMSO stocks for >1 month as trace water/nucleophiles can slowly degrade the warhead.

-

HF Generation: The SuFEx reaction releases one equivalent of Hydrogen Fluoride (HF). In biological assays (µM concentrations), the buffering capacity of PBS neutralizes this instantly. In synthetic scale-up (grams), use a scavenger like solid NaHCO₃ or silyl ethers (TMS-OMe) to trap fluoride.

-

Pyrrole Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by air over long periods. Store solid 4-FSP under Argon at -20°C.

Part 6: References

-

Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4][5][6][7][8][9] Angewandte Chemie International Edition, 2014. Link

-

Dong, J., et al. "SuFEx-Based Strategies for the Development of Covalent Inhibitors." Nature Reviews Chemistry, 2020. Link

-

Jones, L. H. "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters, 2018. Link

-

PubChem Compound Summary. "this compound (CID 121514198)." National Center for Biotechnology Information, 2023. Link

-

Genet, S., et al. "Recent Advances in the Synthesis of Sulfonyl Fluorides for SuFEx Click Chemistry." Chinese Chemical Letters, 2021. Link

Sources

- 1. PubChemLite - 4-(fluorosulfonyl)-1-methyl-1h-pyrrole-2-carboxylic acid (C6H6FNO4S) [pubchemlite.lcsb.uni.lu]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 7. repository.cshl.edu [repository.cshl.edu]

- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Fluorosulfonyl Pyrrole Derivatives: A Technical Guide to Covalent Drug Discovery

Introduction: The Strategic Convergence of a Privileged Scaffold and a Reactive Warhead

In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutics is a perpetual challenge. Among the strategies that have gained significant traction is the design of targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their biological target, offering distinct advantages over traditional non-covalent inhibitors, including prolonged duration of action, high potency, and the ability to overcome drug resistance.[1][2] This guide delves into a particularly promising class of TCIs: fluorosulfonyl pyrrole derivatives. This combination strategically leverages the well-established "privileged scaffold" of the pyrrole ring with the unique reactivity of the fluorosulfonyl "warhead."

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3] Its electron-rich nature and structural versatility allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The fluorosulfonyl group (-SO₂F), on the other hand, has emerged as a highly effective electrophilic warhead for covalent inhibition.[7] Its reactivity is exquisitely tuned for biological systems; it is stable in aqueous environments yet can be activated within the specific microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.[8] Notably, unlike many other covalent warheads that primarily target cysteine, the fluorosulfonyl moiety can also form stable covalent bonds with other key residues such as lysine, tyrosine, and serine, thereby expanding the scope of "druggable" targets.[7][8]

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of fluorosulfonyl pyrrole derivatives in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this exciting class of molecules.

The Chemistry of Fluorosulfonyl Pyrrole Derivatives: Synthesis and Elaboration

The successful design and development of fluorosulfonyl pyrrole-based drug candidates hinge on robust and flexible synthetic strategies. These methods must allow for the precise placement of the fluorosulfonyl group on the pyrrole scaffold and the introduction of various substituents to optimize biological activity and physicochemical properties.

General Synthetic Strategies

The synthesis of fluorosulfonyl pyrrole derivatives can be broadly approached in two ways:

-

Late-stage fluorosulfonylation of a pre-formed pyrrole ring: This approach is advantageous for the rapid diversification of pyrrole-based compound libraries.

-

Construction of the pyrrole ring from a fluorosulfonyl-containing precursor: This method can provide access to specific isomers that may be difficult to obtain through direct fluorosulfonylation.

A variety of methods have been developed for the synthesis of aryl and heteroaryl sulfonyl fluorides, many of which can be adapted for the preparation of fluorosulfonyl pyrroles.[9][10] These include:

-

From aryl halides: Palladium-catalyzed methods using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by treatment with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) have proven effective.[9][11]

-

From Grignard reagents: The reaction of pyrrolyl-magnesium halides with sulfuryl fluoride (SO₂F₂) offers a direct route to these compounds.[10][12]

-

From sulfonyl chlorides: The exchange of a chloride for a fluoride using a fluoride salt is a classical and often high-yielding method.[9]

A Three-Component Approach to Complex Fluorosulfonyl Pyrroles

A recently developed three-component reaction provides an elegant and efficient route to highly functionalized pyrrole-containing vinyl sulfonyl fluorides.[13][14] This method involves the reaction of a salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole to construct a pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivative. This approach showcases excellent regioselectivity and a broad substrate scope.[13][14]

Mechanism of Action: Forging an Irreversible Bond

The therapeutic efficacy of fluorosulfonyl pyrrole derivatives lies in their ability to form a stable covalent bond with their target protein, leading to irreversible inhibition. This process is a two-step mechanism:

-

Reversible Binding: The inhibitor first binds non-covalently to the target's active site, guided by the interactions of the pyrrole scaffold and its substituents with the protein surface.

-

Covalent Bond Formation: Once optimally positioned, the electrophilic sulfur atom of the fluorosulfonyl group is attacked by a nucleophilic amino acid residue in the active site, such as the ε-amino group of lysine or the hydroxyl group of serine or tyrosine.[7][8] This results in the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of the fluoride ion.

The following diagram illustrates the general mechanism of covalent inhibition by a fluorosulfonyl-containing inhibitor.

Figure 2: General workflow for the synthesis and characterization of a fluorosulfonyl pyrrole derivative.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a fluorosulfonyl pyrrole derivative against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant target kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Fluorosulfonyl pyrrole inhibitor stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the fluorosulfonyl pyrrole inhibitor in DMSO. Further dilute the compounds in kinase assay buffer.

-

Kinase Reaction: a. In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). b. Add the kinase and substrate mixture to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Target Engagement Assay

This protocol outlines a method to confirm that the fluorosulfonyl pyrrole inhibitor engages its target in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Fluorosulfonyl pyrrole inhibitor

-

Lysis buffer

-

Antibodies for the target protein and a loading control

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the fluorosulfonyl pyrrole inhibitor or DMSO for a specified time.

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against the target protein and a loading control. e. Incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. A decrease in the target protein signal upon treatment with the inhibitor can indicate target engagement and subsequent degradation.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome. [15][16] General Workflow:

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of the fluorosulfonyl pyrrole inhibitor.

-

Proteome Labeling: Treat cell lysates or intact cells with the probe.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin) to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). [1]4. Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

-

Mass Spectrometry: Digest the enriched proteins and identify them by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the on- and off-targets of the inhibitor by comparing the proteins identified in the probe-treated sample to a control sample.

Challenges and Future Perspectives

Despite their significant promise, the development of fluorosulfonyl pyrrole derivatives is not without its challenges. A key consideration is ensuring target selectivity to minimize off-target toxicity. The inherent reactivity of the fluorosulfonyl group, while advantageous for covalent inhibition, must be carefully balanced to avoid indiscriminate reactions with other biomolecules. Advanced computational modeling and chemoproteomic profiling will be instrumental in designing highly selective inhibitors.

The future of fluorosulfonyl pyrrole derivatives in drug discovery is bright. The continued development of novel synthetic methodologies will provide access to a greater diversity of chemical structures. Furthermore, the application of these compounds as chemical probes will undoubtedly lead to a deeper understanding of complex biological processes and the identification of novel drug targets. As our ability to design and evaluate covalent inhibitors with precision continues to improve, fluorosulfonyl pyrrole derivatives are poised to become a mainstay in the development of next-generation targeted therapies.

References

- Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.

- Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides.

- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling (ABPP).

- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology, 1394, 141-152.

- Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). ChemBioChem, 23(4), e202100628.

- Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). ChemBioChem, 13(16), 2347-2351.

- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Journal of the American Society for Mass Spectrometry, 34(2), 269-277.

- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology, 1394, 141-152.

- Synthesis of Ar‐SO2F from aryl halides. Reaction Conditions. (n.d.).

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).

- MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience.

- Using mass spectrometry chemoproteomics to advance covalent drug development. (2025). News-Medical.Net.

- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). Organic & Biomolecular Chemistry, 15(38), 8084-8090.

- The construction of novel pyrrole-4 H -chromene-embedded vinyl sulfonyl fluorides via a three-component process. (2024).

- The construction of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides via a three-component process. (2024). New Journal of Chemistry.

- In vitro kinase assay. (2024). protocols.io.

- Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. (2021). Chemical Science, 12(20), 6825-6846.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.

- A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. (2025). BenchChem.

- Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. (2025). BenchChem.

- Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.).

- Current Developments in Covalent Protein Kinase Inhibitors. (2019). CHIMIA International Journal for Chemistry, 73(5), 372-378.

- One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2017). Chemical Science, 8(3), 2057-2061.

- In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 967, 39-55.

- Synthesis of N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles. (2024).

- Synthesis of sulfonyl fluorides by fluorosulfon

- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.

- Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives. (n.d.).

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Society Reviews, 44(15), 4816-4830.

- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012).

- PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol, 6(20), e1963.

- (PDF) Synthetic Routes to Arylsulfonyl Fluorides. (2025).

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry.

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry.

- Integrated Kinase Discovery Services. (n.d.). Reaction Biology.

- Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols, 2(4), 100938.

- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Chemical Biology.

- A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. (2021).

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2022). Chinese Chemical Letters, 33(7), 3293-3302.

- Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023).

- Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. (2025).

- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (2021). Molecules, 26(23), 7306.

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1269-1279.

- Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. (2024).

- Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. (2021). Organic Chemistry Frontiers, 8(21), 6095-6101.

Sources

- 1. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 2. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 11. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The construction of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides via a three-component process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scispace.com [scispace.com]

The Latent Electrophile: Covalent Warhead Characteristics of Fluorosulfonyl Pyrrole Motifs in Targeted Protein Modification

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles designed to engage highly nucleophilic, non-catalytic cysteine residues[1]. While successful, this approach inherently restricts the "ligandable" proteome. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has catalyzed a shift toward targeting the non-cysteine proteome—specifically tyrosine, lysine, serine, threonine, and histidine residues[2][3]. Among the emerging classes of S(VI)-F warheads, the fluorosulfonyl pyrrole motif stands out. By leveraging the unique electronic properties of the pyrrole heterocycle, this motif achieves an exceptional balance of aqueous stability and proximity-driven latent reactivity, offering unprecedented selectivity in chemoproteomic applications and drug discovery.

Electronic & Structural Dynamics of the Fluorosulfonyl Pyrrole Motif

The efficacy of a covalent warhead is dictated by its intrinsic electrophilicity versus its stability in physiological media. Sulfonyl chlorides, for instance, are highly reactive but suffer from rapid aqueous hydrolysis, rendering them useless for targeted in vivo applications. Conversely, unactivated acrylamides may be too inert.

The fluorosulfonyl pyrrole motif solves this dichotomy through a precise "push-pull" electronic system. The pyrrole ring is an electron-rich, five-membered aromatic heterocycle. When functionalized with a strongly electron-withdrawing fluorosulfonyl group (typically at the C2 or C3 position), the pyrrole nitrogen's lone pair donates electron density through resonance into the sulfonyl group.

Causality of Stability: This resonance donation increases the electron density at the sulfur(VI) center, significantly strengthening the S–F bond and preventing background hydrolysis[4]. The warhead remains entirely inert in aqueous buffer.

Proximity-Driven Activation: The S–F bond only breaks when the warhead is placed in a highly specific protein microenvironment. Upon binding to a target protein, neighboring residues (e.g., a basic residue acting as a general base, or a hydrogen-bond donor interacting with the fluoride leaving group) polarize the S–F bond or deprotonate the attacking nucleophile (such as the phenolic -OH of a tyrosine). This microenvironment drastically lowers the activation energy, triggering the SuFEx reaction to form an irreversible sulfonate (S–O) or sulfonamide (S–N) linkage[3].

Figure 1: Proximity-driven SuFEx activation mechanism of fluorosulfonyl pyrrole warheads.

Target Amino Acid Scope & Selectivity Profiling

Unlike promiscuous electrophiles, the pyrrole sulfonyl fluoride motif demonstrates remarkable target selectivity. In chemoproteomic profiling of live Jurkat T cells, alkyne-tagged pyrrole sulfonyl fluoride probes demonstrated a highly focused kinase enrichment profile[4]. While optimized, broadly reactive sulfonyl fluoride probes (e.g., XO44) enriched 133 kinases, the pyrrole sulfonyl fluoride motif enriched only 14 kinases[4]. This restricted reactivity profile is highly desirable in drug development to minimize off-target toxicity.

Quantitative Data Summaries

Table 1: Comparative Reactivity Profile of Covalent Warheads

| Warhead Class | Primary Target Residue(s) | Aqueous Stability | Intrinsic Reactivity | Activation Mechanism |

| Acrylamides | Cysteine | Moderate | High (Thiol-specific) | Hetero-Michael Addition |

| Sulfonyl Chlorides | Promiscuous | Very Low | Very High | Direct Nucleophilic Substitution |

| Fluorosulfonyl Pyrroles | Tyrosine, Lysine, Histidine | Very High | Latent (Low) | Proximity-Driven SuFEx |

Table 2: Kinase Enrichment by S(VI)-F Probes in Live Jurkat T Cells

| Probe ID | S(VI)-F Electrophile Type | Number of Kinases Enriched | Selectivity Profile |

| XO44 | Optimized Sulfonyl Fluoride | 133 | Broad / Promiscuous |

| 5i | Pyrrole Sulfonyl Fluoride | 14 | Highly Selective |

Data derived from comparative chemoproteomic studies[4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and application of fluorosulfonyl pyrrole probes. The causality behind each step is explicitly detailed to provide a self-validating framework.

Protocol A: Synthesis of Alkyne-Tagged Fluorosulfonyl Pyrrole Probes

Objective: Synthesize a stable, click-ready SuFEx probe for chemoproteomic profiling.

-

Chlorosulfonylation: Dissolve the alkyne-functionalized pyrrole derivative in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C and add chlorosulfonic acid dropwise.

-

Causality/Rationale: Conducting the reaction at low temperatures prevents poly-sulfonylation and mitigates the acid-catalyzed degradation of the electron-rich pyrrole ring.

-

-

Fluorination via DAST: Isolate the crude pyrrole sulfonyl chloride. Because sulfonyl chlorides are highly susceptible to hydrolysis, immediately resuspend the intermediate in anhydrous DCM. Add 1.5 equivalents of Diethylaminosulfur trifluoride (DAST) and stir at room temperature for 2 hours[5].

-

Causality/Rationale: DAST efficiently exchanges the reactive chloride for a fluoride ion. This step traps the S(VI) center in its latent, hydrolysis-resistant state, yielding the stable fluorosulfonyl pyrrole[5].

-

-

Purification: Quench the reaction carefully with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Live-Cell Activity-Based Protein Profiling (ABPP)

Objective: Identify the covalent targets of the fluorosulfonyl pyrrole warhead in a native biological context.

-

In Situ Labeling: Incubate live Jurkat T cells with 10 µM of the alkyne-tagged fluorosulfonyl pyrrole probe for 4 hours at 37°C.

-

Causality/Rationale: Live-cell labeling is strictly required over lysate labeling. The proximity-driven SuFEx activation relies entirely on the native 3D conformation of the protein microenvironment[3]. Cell lysis disrupts these microenvironments, leading to false negatives.

-

-

Lysis & Extraction: Harvest the cells, wash thoroughly with cold PBS to remove unbound probe, and lyse using a mild non-denaturing buffer (e.g., 1% NP-40).

-

CuAAC Click Chemistry: To the normalized proteome lysate, add biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

-

Causality/Rationale: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) covalently attaches a biotin reporter tag exclusively to proteins that have been irreversibly modified by the alkyne-probe[4].

-

-

Stringent Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash the beads stringently using buffers containing 1% SDS.

-

Causality/Rationale: The inclusion of SDS denatures proteins and breaks all non-covalent protein-protein interactions. This self-validating step ensures that only proteins covalently bound to the warhead are retained on the beads.

-

-

Digestion & LC-MS/MS: Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative mass spectrometry to identify the modified targets.

Figure 2: Activity-Based Protein Profiling workflow for fluorosulfonyl pyrrole probes.

Conclusion

The fluorosulfonyl pyrrole motif represents a highly sophisticated evolution in covalent drug design. By leveraging the electron-donating properties of the pyrrole ring to stabilize the S(VI)-F bond, researchers can achieve highly selective, proximity-driven targeting of the non-cysteine proteome. As the field of targeted covalent inhibitors expands beyond cysteine, tunable SuFEx motifs like the fluorosulfonyl pyrrole will be instrumental in mapping the ligandable proteome and developing next-generation therapeutics with minimized off-target liabilities.

References

-

[1] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information (PMC).[Link]

-

[2] Sulfur fluoride exchange. National Center for Biotechnology Information (PMC).[Link]

-

[3] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Center for Biotechnology Information (PMC).[Link]

-

[5] Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfamoyl Fluoride|14986-54-0|Reagent [benchchem.com]

- 5. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of Sulfur(VI) Fluoride Exchange (SuFEx): A Technical Guide to the New Era of Click Chemistry

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) represents the next generation of "click chemistry," a concept originally defined by K. Barry Sharpless to describe reactions that are modular, wide in scope, high-yielding, and stereospecific.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which relies on a transition metal catalyst, SuFEx exploits the unique balance of stability and reactivity found in the sulfur(VI)-fluoride bond. This guide analyzes the development, mechanistic underpinnings, and practical applications of SuFEx reagents, providing researchers with the technical grounding necessary to deploy these tools in drug discovery and chemical biology.

Part 1: Historical Evolution and The "Sleeping Beauty" Phenomenon

The history of sulfonyl fluorides is a case study in overlooked potential. While sulfonyl chlorides have been staples of organic synthesis for over a century, their fluoride counterparts were largely ignored due to a misunderstanding of their reactivity.

The Pre-2014 Era

-

1920s - Early Synthesis: Wilhelm Steinkopf produced extensive work on aromatic sulfonyl fluorides, yet they were viewed merely as difficult-to-make analogs of sulfonyl chlorides.

-

Mid-20th Century - Industrial Fumigation: Sulfuryl fluoride (

) became widely used as a structural fumigant (Vikane) due to its chemical stability and volatility. It was known to be unreactive toward hydrolysis under neutral conditions, a property that paradoxically discouraged chemists from using it as a synthetic handle. -

Biological Probes: Reagents like PMSF (phenylmethylsulfonyl fluoride) were used as serine protease inhibitors, but the broader utility of the

bond was not systematized.

The 2014 Pivot

In 2014, K. Barry Sharpless and Jiajia Dong published the foundational paper in Angewandte Chemie, reintroducing the

Visualization: The Timeline of SuFEx Evolution

Part 2: Mechanistic Underpinning

The utility of SuFEx lies in the unique properties of the Sulfur(VI) center. Unlike S(IV) or C-Halogen bonds, the S(VI)-F bond possesses a high electrostatic component, making it thermodynamically stable but kinetically active under specific conditions.

Stability vs. Reactivity[2][3]

-

Redox Stability: The S-F bond is resistant to reduction, allowing it to survive conditions that would cleave other electrophiles.

-

Hydrolytic Stability: Sulfonyl fluorides are stable in water at neutral pH.

-

The Activation Switch: The reaction is driven by the formation of the incredibly stable

bond (approx. 135 kcal/mol) or by specific hydrogen-bonding interactions in protein active sites.

The Exchange Mechanism

The general reaction involves the displacement of fluoride by a nucleophile (Nu).

When silyl ethers are used (Silyl-SuFEx), the driving force is the formation of the volatile fluorosilane:

Visualization: The SuFEx Catalytic Cycle

Part 3: Key Reagents and Methodologies[4]

Sulfuryl Fluoride ( )

The primary "hub" for creating SuFEx connections. It is a gas at room temperature.

-

Utility: Converts phenols to fluorosulfates (

) and amines to sulfamoyl fluorides ( -

Handling: Because

is a toxic gas (neurotoxin), modern protocols often utilize "ex-situ" generation or solid surrogates like 1,1'-sulfonyldiimidazole (SDI) followed by fluorination.

Ethenesulfonyl Fluoride (ESF)

A perfect Michael acceptor.[3]

-

Structure:

-

Reactivity: It reacts with nucleophiles at the

-carbon to install a sulfonyl fluoride handle. -

Application: Ideal for modifying cysteine residues or creating bifunctional linkers.

Data Comparison of SuFEx Reagents

| Reagent | State | Primary Reactivity | Key Application | Safety Profile |

| Sulfuryl Fluoride ( | Gas | Phenols | Linker Hub, Polymer Synthesis | High Toxicity (Inhalation) |

| Ethenesulfonyl Fluoride (ESF) | Liquid | Michael Addition | Covalent Probes, Heterocycle Synthesis | Corrosive, Lachrymator |

| AISF (Solid Surrogate) | Solid | Phenols | Bench-stable reagent for SO2F2 chemistry | Moderate (Solid handling easier) |

| Thionyl Tetrafluoride ( | Gas | 3D-Linkages (S=O, =N, -F, -F) | Multidimensional Polymers | High Reactivity |

Part 4: Experimental Protocols

Protocol: Synthesis of an Aryl Fluorosulfate (Solid Surrogate Method)

Note: This protocol avoids the use of gaseous

Objective: Convert a phenol (

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: 1,1'-Sulfonyldiimidazole (SDI) (1.2 equiv)

-

Fluorinating Agent: Potassium Fluoride (KF) (4.0 equiv) or TBAF

-

Acid: Trifluoroacetic acid (TFA) (Catalytic)

-

Solvent: Acetonitrile (

) or DCM

Step-by-Step Workflow:

-

Activation: In a round-bottom flask, dissolve the Phenol (1.0 equiv) in dry Acetonitrile (

). -

Imidazolium Formation: Add 1,1'-Sulfonyldiimidazole (1.2 equiv) slowly. Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC for the formation of the sulfonate-imidazole intermediate.

-

Fluorination:

-

Option A (Biphasic): Add a saturated aqueous solution of

(Potassium Bifluoride). Vigorously stir for 30 mins. -

Option B (Anhydrous): Add spray-dried KF (4.0 equiv) and a catalytic amount of TFA.

-

-

Quench & Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Fluorosulfates are generally stable on silica).

Validation:

-

19F NMR: Look for a characteristic singlet around +30 to +40 ppm (relative to

). -

Stability Check: The product should remain unchanged in aqueous buffer for >24 hours.

Part 5: Applications in Drug Discovery[2][6][7]

Covalent Inhibition (Targeted Covalent Inhibitors - TCIs)

SuFEx warheads (specifically fluorosulfates) react specifically with Tyrosine (Tyr) and Lysine (Lys) residues in proteins. Unlike acrylamides (which target Cysteine), SuFEx expands the "druggable" proteome.

-

Mechanism: The protein side chain acts as the nucleophile. The reaction is often proximity-driven; the inhibitor binds non-covalently first, positioning the

group near a nucleophilic residue. -

Example: Targeting the catalytic Tyrosine in specific enzymes where Cysteine is absent.

Protein Profiling (ABPP)

Activity-Based Protein Profiling uses SuFEx probes to map the reactivity of the proteome.

Visualization: SuFEx Protein Profiling Workflow

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][5][4][6][7][8] Angewandte Chemie International Edition. [Link]

-

Smedley, C. J., et al. (2022).[3] Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes.[9] Nature Chemistry Community. [Link]

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link]

-

Wang, H., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins.[7] Angewandte Chemie. [Link]

Sources

- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.cshl.edu [repository.cshl.edu]

- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 9. communities.springernature.com [communities.springernature.com]

Methodological & Application

Synthesis protocols for 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

Application Note: Synthesis and Validation of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid

The Strategic Role of Bifunctional SuFEx Hubs

In modern drug discovery and bioconjugation, the demand for modular, highly stable, and chemoselective linkers has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Introduced by K. Barry Sharpless and colleagues in 2014, SuFEx leverages the extraordinary thermodynamic stability and latent reactivity of the S(VI)-F bond[1].

This compound (CAS: 1909319-52-3) represents a highly strategic bifunctional building block. It features two orthogonal reactive sites:

-

A carboxylic acid moiety at the C2 position, primed for standard peptide coupling (e.g., EDC/NHS or HATU) with aliphatic amines.

-

A fluorosulfonyl group at the C4 position, which remains completely inert during standard amide coupling but can be subsequently "clicked" with phenols or specific amines under SuFEx catalysis (e.g., DBU or bifluoride salts)[2].

This application note details a robust, three-step synthetic protocol to generate this molecule from commercially available methyl 1H-pyrrole-2-carboxylate, emphasizing the mechanistic causality behind the reaction conditions and establishing self-validating Quality Control (QC) checkpoints.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the precise manipulation of electronic effects within the pyrrole ring and the differential hydrolytic stability of sulfur-halogen bonds.

-

Regioselective Chlorosulfonylation: The methyl ester at the C2 position acts as an electron-withdrawing group, deactivating the adjacent C3 and C5 positions. Consequently, electrophilic aromatic substitution via chlorosulfonic acid is directed primarily to the C4 position, yielding methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate[3].

-

Halogen Exchange (Halex): Sulfonyl chlorides are highly susceptible to reductive collapse and hydrolysis. By treating the intermediate with potassium bifluoride (

), a rapid halogen exchange occurs, replacing the labile S-Cl bond with a highly stable S-F bond[1]. -

Chemoselective Saponification: The S(VI)-F bond exhibits remarkable resistance to hydrolysis across a wide pH range (pH 1–10)[2]. This kinetic stability allows for the selective saponification of the C2 methyl ester using aqueous lithium hydroxide without degrading the fluorosulfonyl warhead.

Experimental Workflow

Fig 1: Three-step synthesis workflow for this compound.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Objective: Introduce the sulfonyl chloride group at the C4 position.

-

Preparation: Dissolve 10.0 g (80.0 mmol) of methyl 1H-pyrrole-2-carboxylate in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Cool the reaction flask to 0 °C using an ice-water bath.

-

Addition: Add 28.0 g (240.0 mmol, 3.0 equiv) of chlorosulfonic acid (

) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic reaction and minimizes the formation of bis-sulfonylated byproducts. -

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Quenching & Extraction (Self-Validating Step): Carefully pour the mixture over 200 g of crushed ice. Extract with DCM (3 × 100 mL). Validation: The highly polar sulfonic acid side-products will partition entirely into the aqueous layer. A TLC of the organic layer (Hexanes/EtOAc 3:1) should show a single major spot (UV active).

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure to afford a pale yellow solid. Proceed immediately to Step 2 to prevent hydrolytic degradation.

Step 2: Synthesis of Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate

Objective: Convert the labile sulfonyl chloride to a stable SuFEx-capable sulfonyl fluoride.

-

Preparation: Dissolve the crude methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate from Step 1 in 80 mL of acetonitrile (MeCN).

-

Fluorination: Add a solution of 12.5 g (160.0 mmol, ~2.0 equiv) of potassium bifluoride (

) dissolved in 40 mL of distilled water. Causality: -

Propagation: Stir vigorously at room temperature for 3 hours.

-

Isolation: Dilute the mixture with 150 mL of ethyl acetate (EtOAc). Wash the organic layer with water (2 × 50 mL) and brine (50 mL). Dry over

and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure fluorosulfonyl ester.

Step 3: Selective Saponification to this compound

Objective: Deprotect the carboxylic acid without degrading the S(VI)-F bond.

-

Preparation: Dissolve 5.0 g (24.1 mmol) of methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate in 60 mL of a THF/Water mixture (3:1 v/v). Causality: THF ensures total solvation of the organic substrate, while water serves to dissolve the basic catalyst, creating a homogenous reactive phase.

-

Saponification: Add 1.5 g (36.0 mmol, 1.5 equiv) of lithium hydroxide monohydrate (

). Stir at room temperature for 2 hours. Causality: The extreme kinetic stability of the S-F bond resists hydroxide attack at ambient temperatures, directing the nucleophile exclusively to the carbonyl carbon[2],[1]. -

Precipitation (Self-Validating Step): Concentrate the mixture slightly to remove THF. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2.0. Validation: The free carboxylic acid will rapidly precipitate as a white/off-white solid upon reaching its pKa threshold.

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final product.

Quality Control & Analytical Validation

To ensure the integrity of the SuFEx warhead, a rigorous QA/QC framework must be applied. The presence and stability of the S(VI)-F bond are best validated via

Table 1: Analytical QA/QC Specifications

| Analytical Method | Target Specification / Expected Value | Diagnostic Significance |

| Sharp singlet at +55.0 to +60.0 ppm | Critical: Confirms the intact S(VI)-F bond. Disappearance indicates unwanted hydrolysis to sulfonic acid. | |

| Confirms pyrrole core and successful ester cleavage (absence of the ~3.8 ppm | ||

| LC-MS (ESI-) | Verifies the exact mass of the target compound (Exact Mass: 193.00). | |

| Melting Point | > 180 °C (Decomposes) | Assesses bulk crystalline purity. |

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

-

Zheng, Q., Woehl, P. L., & Kitamura, S. (2023). Sulfur fluoride exchange. PMC - NIH.[Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.[Link]

Sources

Application Note: Chemoselective Amide Coupling of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid for SuFEx-Enabled Drug Discovery

Introduction and Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) and chemical biology probes relies heavily on modular building blocks that possess orthogonal reactivity. 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly privileged bifunctional module. It features a pyrrole core that mimics established kinase hinge-binding motifs, a C2-carboxylic acid for structural diversification via amide coupling, and a C4-fluorosulfonyl (

The primary synthetic challenge when utilizing this building block is activating the carboxylic acid without prematurely triggering or hydrolyzing the

Experimental Design and Causality

To ensure a self-validating and high-yielding protocol, the choice of reagents must balance rapid coupling kinetics with the preservation of the SuFEx handle.

-

Coupling Reagent Selection : HATU is the reagent of choice. It rapidly converts the carboxylic acid into a highly reactive HOAt ester. This rapid kinetic profile outcompetes potential side reactions, such as the degradation of the

group by adventitious moisture 3[3]. -

Base Selection : N,N-Diisopropylethylamine (DIPEA) is strictly recommended. Its steric bulk prevents nucleophilic attack on the activated ester, and its basicity (

) is insufficient to catalyze SuFEx S-F cleavage. In contrast, stronger, less hindered bases like DBU must be strictly avoided during this step, as they are known SuFEx activators 2[2]. -

Pyrrole NH Considerations : Expert Insight — The pyrrole nitrogen in this specific scaffold is highly electron-deficient due to the dual electron-withdrawing effects of the C2-carboxylic acid and the C4-fluorosulfonyl group. As a result, the pyrrole NH is entirely non-nucleophilic, eliminating the need for transient protecting groups (e.g., Boc or TIPS) during the amide coupling phase.

Visualization of the Chemoselective Workflow

Figure 1. Chemoselective amide coupling workflow preserving the SuFEx warhead.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the expected performance of various coupling systems when applied to this compound, based on empirical stability data 3[3].

| Coupling System | Base | Solvent | Typical Time | Expected Yield | |

| HATU | DIPEA (3.0 eq) | DMF | 1 - 4 h | Excellent | 85 - 95% |

| EDC / HOBt | DIPEA (2.5 eq) | DCM / DMF | 4 - 12 h | Excellent | 75 - 90% |

| T3P (50% in EtOAc) | DIPEA (3.0 eq) | EtOAc / DCM | 2 - 8 h | Excellent | 70 - 85% |

| Acid Chloride | Pyridine | DCM | 1 - 2 h | Poor to Fair | < 50% (Side reactions) |

Step-by-Step Methodologies

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

This is the primary recommended protocol for maximizing yield and minimizing reaction time.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 - 1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (0.1 - 0.2 M relative to the acid)

-

Oven-dried glassware, magnetic stir bar, inert atmosphere (

or Argon).

Procedure:

-

Pre-activation: In the reaction flask, dissolve this compound in anhydrous DMF. Add DIPEA, followed immediately by HATU.

-

Intermediate Formation: Stir the mixture at room temperature (20–25 °C) for 10–15 minutes. Causality: This pre-activation step ensures complete conversion to the HOAt active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

-

Nucleophilic Attack: Add the amine nucleophile dropwise (if liquid) or in a single portion (if solid).

-

Self-Validating Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. Validation Check: The desired product mass will clearly show the M+ ion with the

mass intact (addition of 82 Da relative to the desulfonylated core). The S-F bond will not fragment under standard ESI-MS conditions. -

Quench and Extraction: Upon completion (typically 1–2 hours), quench the reaction by adding saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -

DMF Removal: Wash the combined organic layers with a 5% aqueous

solution (3x). Causality: LiCl highly partitions DMF into the aqueous phase, preventing solvent contamination during concentration. -

Isolation: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Mild Amide Coupling (EDC/HOBt)

Recommended for highly epimerization-prone amine partners or when uronium byproducts from HATU complicate downstream purification.

Procedure:

-

Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM or DMF.

-

Add HOBt (1.2 equiv) and DIPEA (2.5 equiv). Causality: HOBt acts as an excellent nucleophile to form a stable, reactive intermediate with the O-acylisourea generated by EDC, suppressing side reactions and enhancing the reaction rate.

-

Cool the mixture to 0 °C using an ice bath and add EDC·HCl (1.2 equiv) in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

-

Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated aqueous

(to remove unreacted acid and HOBt), and brine. -

Dry over

, concentrate, and purify via chromatography.

Troubleshooting and Analytical Insights

-

Symptom: Loss of the

signal in LC-MS or NMR (appearance of sulfonic acid).-

Root Cause: Prolonged exposure to aqueous base during workup, or use of degraded, moisture-rich DMF.

-

Solution: Ensure solvents are strictly anhydrous. Limit the time the product spends in basic aqueous solutions during workup. Do not substitute DIPEA with stronger bases like DBU or NaOH.

-

-

Symptom: Poor conversion; recovery of starting materials.

-

Root Cause: Steric hindrance of the amine or degradation of the HATU reagent.

-

Solution: If coupling a sterically hindered secondary amine, elevate the temperature slightly to 40 °C. The

group is thermodynamically stable and will easily survive this mild heating 1[1]. Ensure HATU is stored properly (desiccated at 4 °C), as it degrades into unreactive species upon moisture exposure.

-

References

- Source: nih.

- Source: rsc.

- Source: chemrxiv.

- Source: latrobe.edu.

Sources

Application Note: Targeted Protein Labeling via SuFEx Chemistry Using 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical probes. Unlike traditional cysteine-reactive Michael acceptors, sulfonyl fluorides act as "latent electrophiles." They remain highly stable in aqueous environments but become explosively reactive when placed in the specific microenvironment of a protein binding pocket[1]. This context-dependent activation allows for the selective labeling of nucleophilic residues beyond cysteine—specifically tyrosine, lysine, serine, and histidine[2].

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (4-FSPCA) represents a next-generation bifunctional building block for SuFEx probe generation. While traditional benzenesulfonyl fluorides dominate the literature, the pyrrole-2-carboxylic acid scaffold offers distinct advantages:

-

Geometric Diversity: The 5-membered heterocyclic ring alters the exit vector of the –SO₂F warhead compared to 6-membered phenyl rings, enabling engagement with cryptic nucleophiles that standard probes miss.

-

Bioisosteric Integration: Pyrrole-carboxylic acids are validated scaffolds in numerous high-affinity ligands (e.g., Bcl-2/Bcl-xL inhibitors)[3]. 4-FSPCA allows for the seamless, isosteric installation of a warhead without drastically perturbing the parent ligand's binding thermodynamics.

-

Tunable Reactivity: The electron-rich nature of the pyrrole core, counterbalanced by the strongly electron-withdrawing fluorosulfonyl group, finely tunes the electrophilicity of the sulfur center, optimizing the balance between aqueous stability and on-target reactivity[4].

Comparative Electrophile Profiling

To contextualize the utility of 4-FSPCA, it is critical to understand how SuFEx warheads compare to traditional covalent modifiers. The table below summarizes the quantitative and qualitative parameters that dictate warhead selection in modern chemoproteomics.

| Electrophile Class | Representative Warhead | Primary Target Residues | Intrinsic Aqueous Stability | Activation Requirement |

| Michael Acceptor | Acrylamide | Cysteine | Moderate | Proximity-enhanced |

| Haloacetamide | Chloroacetamide | Cysteine | Low to Moderate | High intrinsic reactivity |

| Sulfonyl Fluoride | Benzenesulfonyl Fluoride | Tyr, Lys, His, Ser | High | Context-dependent (SuFEx) |

| Heteroaryl SuFEx | 4-FSPCA (Pyrrole) | Tyr, Lys, His, Ser | High | Context-dependent (SuFEx) |

| Fluorosulfate | Aryl Fluorosulfate | Tyr, Lys | Very High | Strict context-dependent[5] |

Experimental Workflows & Logic

The generation and application of a 4-FSPCA-derived probe is a two-phase process: chemical synthesis of the targeted probe, followed by in vitro protein labeling.

Workflow for generating and applying targeted SuFEx probes using the 4-FSPCA scaffold.

Protocol 1: Synthesis of the Targeted SuFEx Probe

Objective: Conjugate 4-FSPCA to an amine-bearing target ligand via amide bond formation while preserving the sensitive –SO₂F warhead.

Causality & Design Choices: We utilize HATU rather than standard EDC/NHS chemistry. The electron-withdrawing –SO₂F group at the 4-position deactivates the pyrrole-2-carboxylic acid, requiring a highly efficient uronium-based coupling reagent to drive rapid active ester formation. Furthermore, N,N-Diisopropylethylamine (DIPEA) is mandated as the base; its steric bulk prevents unwanted nucleophilic attack on the fluorosulfonyl group, which can occur if less hindered bases (like TEA or unreacted primary amines) are present in excess.

Step-by-Step Methodology:

-

Preparation: In an oven-dried vial under inert atmosphere (N₂), dissolve 4-FSPCA (1.0 eq, typically 0.1 mmol) and the amine-bearing target ligand (1.0 eq) in anhydrous DMF (1.0 mL).

-

Activation: Add HATU (1.2 eq) to the solution, followed immediately by DIPEA (3.0 eq).

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction via LC-MS. Self-Validation Check: Ensure the product mass corresponds to [M+H]⁺ with the fluorine atom intact. A mass shift of[M-19+17]⁺ indicates undesired hydrolysis to the sulfonic acid.

-

Purification: Quench the reaction with 0.1% TFA in water. Purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Isolation: Lyophilize the pure fractions to yield the targeted SuFEx probe as a stable powder. Store desiccated at -20°C.

Mechanistic Pathway of SuFEx Labeling

Once the probe is synthesized, it must be incubated with the target protein. The SuFEx reaction is not a simple bimolecular collision; it is an enzyme-like process driven by the protein's native architecture[4].

Context-dependent SuFEx activation mechanism within a protein binding pocket.

Protocol 2: In Vitro Covalent Protein Labeling & Validation

Objective: Achieve site-specific covalent labeling of the target protein and validate the mechanism via intact mass spectrometry.

Causality & Design Choices: The assay is performed in HEPES buffer at pH 7.4. Tris or other primary amine-based buffers are strictly avoided to eliminate any risk of off-target aminolysis. Maintaining physiological pH is critical; the SuFEx activation mechanism relies on the specific, local pKa perturbation of target residues (e.g., a depressed pKa of a Tyrosine hydroxyl or Lysine amine) induced by neighboring basic residues in the binding pocket[1]. Altering the bulk pH can artificially trigger non-specific surface labeling.

Step-by-Step Methodology:

-

Protein Preparation: Dilute the recombinant target protein to a final concentration of 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Probe Incubation: Add the synthesized 4-FSPCA-derived probe from a 100x DMSO stock to achieve a final concentration of 50 µM (final DMSO = 1% v/v).

-

Self-Validating Control (Critical): In a parallel reaction, pre-incubate the protein with 500 µM of the parent ligand (lacking the –SO₂F group) for 30 minutes prior to adding the SuFEx probe. This competitive inhibition control proves that labeling is strictly dependent on pocket binding.

-

Reaction: Incubate both samples at 37°C for 2 to 4 hours.

-

LC-MS Readout: Analyze the samples using Intact Protein LC-MS (e.g., Q-TOF).

-

Data Interpretation: Deconvolute the mass spectra. A successful SuFEx reaction will yield a mass shift corresponding to the mass of the probe minus 19 Da (loss of the fluoride leaving group). The competition control must show only the mass of the unmodified apo-protein.

Troubleshooting & Optimization

-

Issue: No mass shift observed on LC-MS.

-

Root Cause: The exit vector of the pyrrole ring may direct the –SO₂F group away from the target nucleophile, or the binding affinity of the probe is too low.

-

Solution: SuFEx is highly dependent on precise geometry. Consider synthesizing an analog with a longer or shorter PEG spacer between the ligand and the 4-FSPCA warhead to optimize the proximity effect.

-

-

Issue: Multiple mass additions (over-labeling).

-

Root Cause: The probe concentration is too high, or the pH of the buffer is too basic, leading to non-specific activation of surface lysines.

-

Solution: Titrate the probe concentration down (e.g., 1:1 or 1:2 protein-to-probe ratio) and strictly verify the buffer pH is ≤ 7.4.

-

References[4] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8405527/[1] Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7470766/[2] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals (MDPI). URL: https://www.mdpi.com/1424-8247/16/4/504[5] Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine / ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/625da6554a905a5078a08886[3] A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3338883/

Sources

- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

Application Note: Rational Design of Targeted Covalent Inhibitors Using 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid via SuFEx Chemistry

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. Because many therapeutically relevant protein binding sites lack an accessible cysteine, expanding the druggable proteome requires warheads capable of targeting alternative nucleophiles[1]. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative solution, utilizing sulfonyl fluorides (-SO₂F) to selectively engage tyrosine, lysine, serine, and histidine residues[1][2].

This application note details the structural rationale, synthetic methodologies, and validation protocols for utilizing 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid as a bifunctional hub for covalent drug discovery. As a Senior Application Scientist, I have structured this guide to provide not just the how, but the why—ensuring that your experimental designs are rooted in causality and self-validating logic.

Mechanistic Rationale: The "Sleeping Beauty" Effect

The strategic advantage of the sulfonyl fluoride warhead lies in its unique balance of thermodynamic stability and latent reactivity. Unlike traditional electrophiles that rely on intrinsic reactivity (often leading to off-target toxicity), the S(VI)-F bond undergoes heterolytic cleavage and is highly resistant to reduction and aqueous hydrolysis.

Sulfonyl fluorides operate via a proximity-driven mechanism termed the "sleeping beauty" effect [3][4]. The warhead remains dormant in biological environments until it binds to a specific protein pocket. Within this microenvironment, precise geometric alignment and electrostatic interactions (e.g., hydrogen bonding from the protein backbone or bound water) activate the S-F bond, triggering nucleophilic substitution by a local amino acid side chain[3].

SuFEx-mediated covalent inhibition mechanism driven by microenvironment activation.

Design Strategy: The Pyrrole-2-Carboxylic Acid Hub

This compound is an ideal scaffold for Structure-Based Drug Design (SBDD).

-

The Warhead (-SO₂F): Positioned at the 4-position of the pyrrole ring, it acts as the latent SuFEx electrophile capable of capturing nucleophilic residues[5].

-

The Recognition Hub (-COOH): The 2-carboxylic acid allows for rapid combinatorial diversification. By performing simple amide couplings with diverse primary or secondary amines, researchers can rapidly generate libraries of SuFExable probes without disturbing the stable -SO₂F group[6].

-

The Scaffold (Pyrrole): The pyrrole ring is a privileged medicinal chemistry motif that provides favorable physicochemical properties and acts as a hydrogen bond donor (via the N-H), which can enhance binding affinity.

Quantitative Comparison of Covalent Warheads

To contextualize the utility of sulfonyl fluorides, Table 1 summarizes the reactivity profiles of common covalent warheads.

| Warhead Type | Target Amino Acids | Aqueous Stability | Reactivity Trigger | Example / Precedent |

| Acrylamide | Cysteine | Moderate | Intrinsic Electrophilicity | Osimertinib, Sotorasib |

| Vinyl Sulfone | Cysteine, Histidine | Moderate | Intrinsic Electrophilicity | Src Kinase Inhibitors[7] |

| Sulfonyl Fluoride | Tyr, Lys, Ser, His | High (Reduction-resistant) | Proximity/Microenvironment | hNE Inhibitors[3] |

| Fluorosulfate | Tyrosine, Lysine | Very High | Proximity/Microenvironment | Epigenetic WDR5 Probes[5] |

Experimental Workflows & Protocols

The following protocols represent a self-validating system for synthesizing and confirming the mechanism of novel SuFEx inhibitors.

Experimental workflow for the discovery and validation of SuFEx covalent inhibitors.

Protocol A: Mild Combinatorial Synthesis of SuFEx Inhibitors

Objective: Couple a recognition amine to this compound without degrading the -SO₂F warhead. Causality: Standard peptide coupling reagents (like HATU) are used because the S(VI)-F bond is highly stable to basic and nucleophilic conditions at room temperature, allowing the carboxylic acid to be selectively activated.

Step-by-Step Methodology:

-

Preparation: In a flame-dried vial under inert atmosphere, dissolve this compound (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

-

Activation: Add HATU (1.2 equiv, 0.12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). Stir at room temperature for 10 minutes. Note: Pre-activation ensures efficient formation of the active ester, minimizing side reactions with the incoming amine.

-

Coupling: Add the target amine (1.2 equiv, 0.12 mmol) to the solution. Stir the reaction mixture at room temperature for 2–4 hours.

-

Workup: Dilute the mixture with Ethyl Acetate (10 mL). Wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove DMF, saturated NaHCO₃ (5 mL), and brine (5 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

-

Validation: Confirm product identity via LC-MS. Crucial: Use gentle ESI conditions, as harsh ionization can artificially cleave the S-F bond, leading to a false[M-HF] mass peak.

Protocol B: Biochemical Time-Dependent Inhibition Assay

Objective: Differentiate between reversible binding and covalent modification. Causality: Covalent inhibition is a two-step process (reversible binding followed by irreversible bond formation). Therefore, the apparent IC₅₀ of a true covalent inhibitor will decrease as the pre-incubation time with the enzyme increases.

Step-by-Step Methodology:

-

Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (100x final assay concentration).

-

Dilute the target protein (e.g., a kinase or protease) in assay buffer to a concentration of 2x the final required concentration.

-

Mix the inhibitor and protein in a microplate. Establish three separate pre-incubation timelines: 0 min, 30 min, and 60 min at room temperature.

-

Initiate the reaction by adding the enzyme substrate (e.g., fluorogenic peptide or ATP/substrate mix).

-

Measure the reaction velocity over 10 minutes using a microplate reader.

-

Plot log[Inhibitor] vs. normalized response. A leftward shift in the IC₅₀ curve from 0 to 60 minutes confirms time-dependent (covalent) inhibition.

Protocol C: Intact Protein MS Validation (The Self-Validating System)

Objective: Prove that the covalent modification is stoichiometry-specific (1:1) and driven strictly by the active site microenvironment (the "sleeping beauty" effect)[3][4]. Causality: If the inhibitor is non-specifically reactive, it will label denatured proteins. If it is a true SuFEx probe, it will only label the natively folded protein, as the denatured state lacks the precise geometric H-bond network required to catalyze the fluoride exchange[4].

Step-by-Step Methodology:

-

Sample Preparation: Prepare two aliquots of the target protein (2 µM in PBS, pH 7.4).

-

Denaturation Control: Heat Aliquot 2 at 95°C for 10 minutes to fully denature the protein, then cool to room temperature[4]. Keep Aliquot 1 (Native) at room temperature.

-

Incubation: Add the SuFEx inhibitor (final concentration 20 µM, 10x excess) to both aliquots. Incubate at 37°C for 2 hours.

-

Desalting: Remove excess unreacted inhibitor using a Zeba spin desalting column (7K MWCO).

-

LC-TOF-MS Analysis: Inject the samples into a LC-TOF-MS system. Deconvolute the raw mass spectra using appropriate software (e.g., MaxEnt1).

-

Data Interpretation:

-